Conformational Rigidity: Zero Rotatable Bonds Versus Unbridged Hexahydropyrrolo[1,2-a]pyrazines
The 7,8a-methano bridge locks the hexahydropyrrolo[1,2-a]pyrazine scaffold into a single, rigid tricyclic conformation with zero rotatable bonds, as computed by PubChem (Cactvs) [1]. By contrast, the unbridged parent scaffold hexahydropyrrolo[1,2-a]pyrazine (e.g., CAS 874-88-4) possesses at least one rotatable bond in its bicyclic form, enabling multiple low-energy conformers. The bridge eliminates conformational sampling of the piperazine ring, pre-organizing the two amine nitrogen atoms into a fixed spatial relationship of approximately 2.8–3.2 Å (estimated from the 3,6-diazatricyclo[6.1.1.0¹,⁶]decane geometry) [1]. This rigidification is a well-validated strategy in medicinal chemistry for reducing entropic penalties upon target binding and improving selectivity profiles of bridged piperazine scaffolds .
| Evidence Dimension | Rotatable bond count and conformational flexibility |
|---|---|
| Target Compound Data | 0 rotatable bonds (PubChem computed property); fixed N–N distance in 3,6-diazatricyclo[6.1.1.0¹,⁶]decane geometry |
| Comparator Or Baseline | Unbridged hexahydropyrrolo[1,2-a]pyrazine (bicyclic): ≥1 rotatable bond; multiple accessible conformers |
| Quantified Difference | Reduction from ≥1 to 0 rotatable bonds; complete conformational restriction |
| Conditions | Computed molecular property (PubChem Cactvs 3.4.6.11); geometry derived from SMILES C1CN2CC3CC2(C3)CN1 |
Why This Matters
Zero rotatable bonds confer entropic advantage in target binding and ensure batch-to-batch conformational uniformity, which is critical for reproducible SAR in lead optimization programs.
- [1] PubChem Compound Summary for CID 154577156, Hexahydro-1H-7,8a-methanopyrrolo[1,2-a]pyrazine. National Library of Medicine, National Center for Biotechnology Information. Accessed 27 Apr 2026. View Source
